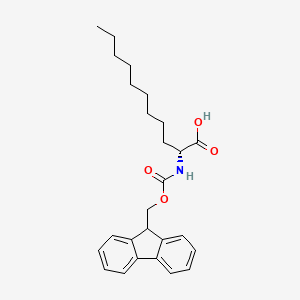

(2R)-2-(Fmoc-amino)undecanoic acid

Description

(2R)-2-(Fmoc-amino)undecanoic acid is a specialized amino acid derivative featuring an 11-carbon aliphatic chain (undecanoic acid backbone) with an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amino moiety at the second carbon. Its molecular formula is C₂₆H₃₃NO₄, with a molecular weight of 423.54 g/mol (CAS: 1821771-29-2) . This compound is synthesized via a two-step process:

Amino acid activation: 11-Aminoundecanoic acid is suspended in a water-dioxane mixture, and the pH is adjusted to 9 using Na₂CO₃ to deprotonate the amine group .

Fmoc protection: Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) is added to the solution, facilitating the formation of the Fmoc-amide bond under mild conditions .

The compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce hydrophobic, long-chain amino acids into peptide backbones, enhancing stability or enabling lipid membrane interactions .

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO4/c1-2-3-4-5-6-7-8-17-24(25(28)29)27-26(30)31-18-23-21-15-11-9-13-19(21)20-14-10-12-16-22(20)23/h9-16,23-24H,2-8,17-18H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRGFQSURTWTSB-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Fmoc-amino)undecanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids often employs solid-phase synthesis techniques. This involves attaching the amino acid to a resin, protecting the amino group with the Fmoc group, and then performing the necessary chemical reactions. The Fmoc group is removed using a solution of piperidine in N,N-dimethylformamide (DMF), which does not disturb the acid-labile linker between the peptide and the resin .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Fmoc-amino)undecanoic acid can undergo various chemical reactions, including:

Oxidation: The Fmoc group can be oxidized under specific conditions.

Reduction: Reduction reactions can be performed on the amino acid backbone.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the Fmoc group, while reduction can lead to the formation of reduced amino acid derivatives.

Scientific Research Applications

(2R)-2-(Fmoc-amino)undecanoic acid has a wide range of applications in scientific research:

Biology: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions.

Industry: The compound is used in the production of functional materials, such as hydrogels and nanomaterials.

Mechanism of Action

The mechanism of action of (2R)-2-(Fmoc-amino)undecanoic acid involves the protection of the amino group during chemical reactions. The Fmoc group is introduced by reacting the amino group with Fmoc-Cl or Fmoc-OSu . The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, which allows for the selective deprotection of the amino group without affecting other protecting groups .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Observations :

- Chain Length : Longer chains (e.g., C11-C12) enhance hydrophobicity and membrane permeability compared to shorter analogs (C3-C8) .

- Stereochemistry: The R-configuration in undecanoic/dodecanoic acids influences peptide folding and receptor binding specificity .

- Functional Groups: Branched or azide-modified variants (e.g., Fmoc-β-azido-D-Ala) enable click chemistry applications, unlike linear Fmoc-amino acids .

Key Observations :

- Efficiency: Fmoc-Cl coupling (as in Fmoc-(3R)-aminodecanoic acid) requires stringent temperature control but achieves high yields .

- Solvent Systems: Polar aprotic solvents (e.g., DMF) are preferred for azide-containing derivatives, while water-dioxane mixtures suit linear Fmoc-amino acids .

Application-Specific Comparison

Key Observations :

- Lipopeptides: C11-C12 Fmoc-amino acids are favored for antimicrobial peptide design due to their lipid-like properties .

- Foldamers : Cyclic analogs (e.g., Fmoc-(1S,2S)-ACHC) offer superior structural control but require multistep syntheses .

Research Findings and Implications

- Biological Activity: Undecanoic acid derivatives (non-Fmoc) activate GPR84, a Gi/o-coupled receptor involved in immune responses .

- Stability: Fmoc protection increases resistance to enzymatic degradation compared to unprotected amino acids, critical for in vivo applications .

Biological Activity

(2R)-2-(Fmoc-amino)undecanoic acid, a compound derived from amino acids, has garnered attention in various fields of biological research due to its unique structural properties and potential applications in drug delivery and tissue engineering. This article provides a detailed overview of its biological activities, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group of undecanoic acid. This configuration enhances its hydrophobicity and stability, making it suitable for various biological applications.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on cyclic lipopeptides demonstrated their ability to inhibit fungal growth, with mechanisms involving the disruption of cell wall integrity and interference with essential metabolic pathways. The Minimum Inhibitory Concentration (MIC) values for these compounds against various fungal strains were notably low, indicating potent antifungal activity .

Table 1: Antifungal Activity of Related Compounds

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Bk-1119 | 0.015 | Candida albicans |

| Bk analogue (2) | 25 | Saccharomyces cerevisiae |

| Cyclic peptide 3g | 100 | Saccharomyces cerevisiae |

2. Hydrogel Formation and Cell Culture Applications

This compound has been utilized in the formation of hydrogels, which serve as scaffolds for cell culture. These hydrogels exhibit biocompatibility and can be tailored to support cell growth and differentiation. Studies have shown that hydrogels based on Fmoc-FF can mimic the extracellular matrix, promoting cellular interactions essential for tissue engineering .

Table 2: Properties of Fmoc-FF Based Hydrogels

| Hydrogel Composition | Gelation Conditions | Cell Type Tested |

|---|---|---|

| Fmoc-FF + Fmoc-FFX | Physiological pH | Rat adrenal pheochromocytoma cells |

| Fmoc-FF + Cys/Ser/Thr | Ionic strength | Various mammalian cell lines |

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of a series of Fmoc-based peptides against Candida albicans and Saccharomyces cerevisiae. The results indicated that certain modifications to the peptide structure significantly enhanced antifungal activity, suggesting that the hydrophobicity and specific amino acid sequences play crucial roles in their effectiveness.

Case Study 2: Tissue Engineering Applications

In another investigation, hydrogels formed from this compound were tested for their ability to support neuronal cell growth. The results showed that these hydrogels not only supported cell viability but also promoted differentiation into neuron-like cells, highlighting their potential for use in neural tissue engineering.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.